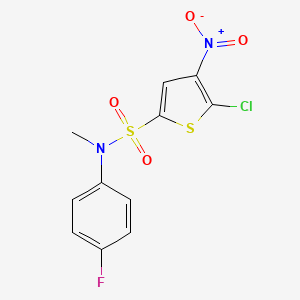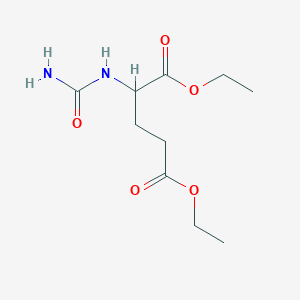![molecular formula C12H12ClNO3 B12597071 4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid CAS No. 646509-07-1](/img/structure/B12597071.png)
4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorophenyl group attached to an ethylamino chain, which is further connected to a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid typically involves multi-step reactions. One common method includes the reaction of 4-chlorophenylacetic acid with ethylamine to form an intermediate, which is then subjected to further reactions to introduce the oxobutenoic acid moiety. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(4-Fluorophenyl)ethylamino]-benzoic acid: Similar structure with a fluorine atom instead of chlorine.
4-[2-(4-Bromophenyl)ethylamino]-benzoic acid: Contains a bromine atom in place of chlorine.
Uniqueness
4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from its fluorine and bromine analogs.
Propriétés
Numéro CAS |
646509-07-1 |
|---|---|
Formule moléculaire |
C12H12ClNO3 |
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
4-[2-(4-chlorophenyl)ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12ClNO3/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17) |
Clé InChI |
ASNQTQOSQYVBIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC(=O)C=CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)

![2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B12597025.png)
![Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-](/img/structure/B12597034.png)
![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)

![5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12597045.png)

![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)

![Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-](/img/structure/B12597076.png)
